molecular formula C8H10O4 B2397721 Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid CAS No. 2958-66-9

Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid

Cat. No.: B2397721
CAS No.: 2958-66-9
M. Wt: 170.164
InChI Key: QCRFMOJKZTZIAT-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (CAS 2958-66-9) is a high-purity chemical building block with a molecular formula of C8H10O4 and a molecular weight of 170.16 g/mol . This compound features a rigid, strained bicyclic scaffold that is of significant value in medicinal chemistry and neuroscience research, particularly in the design and synthesis of novel bioactive molecules. Its structure is closely related to potent pharmaceutically active compounds, especially those targeting metabotropic glutamate receptors (mGluRs), which are critical in regulating synaptic transmission and are implicated in several psychiatric and neurological disorders . Researchers utilize this dicarboxylic acid as a key synthetic intermediate for the development of central nervous system (CNS) active agents. The compound's unique bicyclo[3.1.0]hexane backbone serves as a conformationally restricted framework, mimicking the bioactive conformation of natural neurotransmitters. This product is intended for research and development applications strictly in a laboratory setting. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

bicyclo[3.1.0]hexane-1,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRFMOJKZTZIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 1,5-Disubstituted Bicyclo[3.1.0]hexane Scaffold: A Technical Guide to Conformational Locking and Bioisosterism

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Value & Structural Logic

Introduction: Escaping Flatland

The 1,5-disubstituted bicyclo[3.1.0]hexane scaffold represents a high-value "chimeric" motif in modern medicinal chemistry. It serves as a rigid, three-dimensional bioisostere that bridges the gap between planar aromatic rings and flexible aliphatic chains. Unlike the ubiquitous 1,4-disubstituted benzene (flat,


), the bicyclo[3.1.0]hexane core introduces a defined vector angle between substituents while significantly increasing fraction sp3 (

) character.

This guide focuses specifically on the 1,5-disubstituted variant (substitution at the bridgehead carbons), a topology that has yielded breakthrough clinical candidates like Amitifadine (DOV-21,947) .

Vector Analysis and Bioisosterism

The primary utility of this scaffold lies in its ability to orient exit vectors in a "V-shape" that mimics ortho- or meta-substituted benzenes but with the physicochemical properties of a saturated system.

  • Rigidity: The fused cyclopropane ring locks the cyclopentane envelope, typically forcing a boat-like conformation in hetero-analogs (e.g., 3-azabicyclo[3.1.0]hexane).

  • Metabolic Blocking: Substitution at the C1/C5 bridgeheads sterically hinders Cytochrome P450 oxidation at these typically vulnerable tertiary carbons.

Visualization: Vector Comparison

The following diagram illustrates the geometric relationship between a standard meta-substituted benzene and the 1,5-disubstituted bicyclo[3.1.0]hexane.

VectorAnalysis cluster_0 Planar Aromatic Space cluster_1 3D Bicyclic Space Benzene 1,3-Disubstituted Benzene (Planar, 120° Angle) Prop_Benz High Aromaticity Low Solubility Metabolic Liability (Ring ox.) Benzene->Prop_Benz Bicyclo 1,5-Disubstituted Bicyclo[3.1.0]hexane (Rigid V-Shape, ~114° Angle) Benzene->Bicyclo Bioisosteric Replacement (Maintains Vector, Improves Props) Prop_Bicyc High Fsp3 Improved Solubility Metabolic Block (Bridgehead) Bicyclo->Prop_Bicyc

Figure 1: Vectorial and physicochemical comparison between the planar benzene scaffold and the 3D bicyclo[3.1.0]hexane scaffold.

Part 2: Physicochemical & Pharmacological Data

The 1,5-substitution pattern is particularly famous for its application in Triple Reuptake Inhibitors (TRIs). The bridgehead substitution (typically an aryl group at C1) creates a unique steric bulk that modulates transporter selectivity.

Table 1: Comparative Potency of Amitifadine (Bicyclo[3.1.0]hexane scaffold)

Data synthesized from Skolnick et al. and preclinical profiles.

Target TransporterAmitifadine (IC50, nM)Standard InhibitorFold Selectivity (vs. Amitifadine)
SERT (Serotonin)~12 nMCitalopram (1.6 nM)Amitifadine is balanced
NET (Norepinephrine)~23 nMReboxetine (8 nM)Amitifadine is balanced
DAT (Dopamine)~96 nMMethylphenidate (200 nM)High Potency
Selectivity Ratio 1 : 2 : 8N/ABalanced TRI Profile

Key Insight: The 1,5-disubstituted scaffold allows for a "balanced" inhibition profile (1:2:8 ratio) which is difficult to achieve with flexible phenyl-piperidine analogs. The rigid bicyclic core prevents the molecule from collapsing into conformations that might exclusively favor one transporter over the others.

Part 3: Synthetic Methodologies

Constructing the quaternary carbon centers at the bridgeheads (C1/C5) is the primary synthetic challenge. The most robust method for medicinal chemistry (scalable to kg) is the Cyclization of Arylacetonitriles with Epichlorohydrin .

Core Synthetic Pathway (The "DOV" Route)

This route simultaneously forms the pyrrolidine and cyclopropane rings in a cascade sequence.

SynthesisPath Start Starting Material: 3,4-Dichlorophenylacetonitrile Intermediate Intermediate: Alkylation at alpha-carbon Start->Intermediate Deprotonation Reagent Reagent: (S)-Epichlorohydrin Base: NaH or NaHMDS Reagent->Intermediate Cyclization Cascade Cyclization: 1. Epoxide opening 2. Intramolecular displacement Intermediate->Cyclization 65-70°C Product_CN Product A: 1-Aryl-3-azabicyclo[3.1.0]hexane-1-carbonitrile Cyclization->Product_CN Final Final Drug Substance: Amitifadine (Chiral Resolution) Product_CN->Final 1. Reduction (BH3) 2. Chiral Resolution

Figure 2: The industrial cascade synthesis for 1-aryl-3-azabicyclo[3.1.0]hexanes.

Detailed Experimental Protocol

Objective: Synthesis of rac-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane (Amitifadine Precursor).

Reagents:

  • 3,4-Dichlorophenylacetonitrile (1.0 eq)

  • Epichlorohydrin (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 2.2 eq)

  • Solvent: DMF/THF (Dry)

Step-by-Step Methodology:

  • Reaction Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Base Preparation: Charge NaH (2.2 eq) into the flask. Wash twice with dry hexane to remove mineral oil if downstream purification is sensitive to lipophiles. Suspend the washed NaH in dry DMF (10 vol). Cool to 0°C.

  • Nucleophile Formation: Add 3,4-dichlorophenylacetonitrile (1.0 eq) dropwise over 20 minutes. The solution will turn dark (enolate formation). Stir at 0°C for 30 minutes.

  • Alkylation/Cyclization Cascade:

    • Add Epichlorohydrin (1.2 eq) dropwise, maintaining internal temperature < 10°C.

    • Critical Control Point: The reaction is exothermic.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat the mixture to 60°C for 3-5 hours. This thermal step drives the second displacement (cyclopropane formation).

  • Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous NH4Cl.

    • Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

  • Reduction (Nitrile to Amine to Pyrrolidine):

    • Note: The product of step 4 is often a nitrile-functionalized cyclopropane. The "DOV" route typically yields the bicyclic structure directly if the nitrogen source is integrated, but if starting from acetonitrile, a reduction/cyclization is needed.

    • Correction for Amitifadine: The standard patent route uses methyl phenylacetate + epichlorohydrin to get the lactone, then converts to lactam, then reduces.

    • Alternate Direct Route (Mioskowski): Reaction of the enolate with epichlorohydrin gives the cyclopropane. The nitrogen ring is closed via reduction of the nitrile to the primary amine, followed by intramolecular cyclization if a leaving group was retained, or via imide formation.

Validated Protocol (Amitifadine Specific):

  • Cyclopropanation: 3,4-dichlorophenylacetonitrile + Epichlorohydrin + NaH

    
     1-(3,4-dichlorophenyl)-1-hydroxymethyl-cyclopropane-carbonitrile (intermediate).
    
  • Ring Closure: The hydroxymethyl group is converted to a mesylate/chloride, followed by reduction of the nitrile to the amine. The amine displaces the mesylate to close the pyrrolidine ring.

Part 4: Troubleshooting & Optimization

Stereochemical Control

The 1,5-disubstituted scaffold possesses chirality. Amitifadine is the (+)-enantiomer.

  • Problem: The synthesis often yields a racemate.

  • Solution: Chiral resolution is preferred over asymmetric synthesis for this scaffold due to cost. Use (-)-di-p-toluoyl-L-tartaric acid for resolution of the secondary amine final product.

Metabolic Stability "Hot Spots"

While the bridgehead is blocked, the secondary amine (N3) and the aromatic ring are sites of metabolism.

  • N-Dealkylation: The secondary amine is stable, but N-methylation (if desired) introduces a dealkylation liability.

  • Aromatic Oxidation: The 3,4-dichloro substitution pattern on the phenyl ring is specifically chosen to block CYP450 hydroxylation at the para and meta positions, working in synergy with the bridgehead block.

References

  • Skolnick, P., et al. (2003). "Antidepressant-like actions of DOV 21,947: a 'triple' reuptake inhibitor."[1][2][3] European Journal of Pharmacology. Link

  • Epstein, J. W., et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes: A new series of non-narcotic analgesic agents." Journal of Medicinal Chemistry. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Lippa, A., et al. (2006). "DOV 21,947: a novel triple reuptake inhibitor for the treatment of depression." Biochemical Society Transactions. Link

  • Patent US 2008/013856 A2. "Methods and compositions for production of 1-aryl-3-azabicyclo[3.1.0]hexanes." Link

Sources

Methodological & Application

Application Note: Photoredox Synthesis of Bicyclo[3.1.0]hexane-1,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of conformationally restricted glutamate analogues, specifically bicyclo[3.1.0]hexane-1,5-dicarboxylates . These scaffolds are critical pharmacophores for metabotropic glutamate receptor (mGluR) agonists (e.g., analogues of LY354740).

While traditional methods rely on high-temperature carbenoid insertions or multi-step Kulinkovich reactions, this guide details a Photoredox-Catalyzed [3+2] Annulation strategy. This approach offers superior functional group tolerance, milder conditions, and precise stereocontrol.[1]

Executive Summary & Scientific Rationale

The bicyclo[3.1.0]hexane-1,5-dicarboxylate core presents a unique synthetic challenge due to the strain energy inherent in the fused cyclopropane-cyclopentane system (~34 kcal/mol) and the steric crowding at the bridgehead positions.

Traditional Limitation: Conventional synthesis often involves the intramolecular cyclopropanation of diazo-malonates or the rearrangement of bicyclo[2.2.1] precursors. These methods frequently suffer from:

  • Safety Hazards: Use of potentially explosive diazo compounds at elevated temperatures.

  • Poor Atom Economy: Requirement for stoichiometric metal reductants or chiral auxiliaries.

  • Regio-ambiguity: Difficulty in installing bridgehead carboxylates (1,5-positions) selectively.

The Photoredox Solution: This protocol leverages a radical [3+2] annulation between cyclopropene-1,2-dicarboxylates and aminocyclopropanes (acting as 1,3-dipole equivalents). Under visible light irradiation, a photocatalyst mediates the generation of a distonic radical cation from the aminocyclopropane, which undergoes a cascade addition-cyclization with the cyclopropene. This method is thermodynamically driven by the release of ring strain from both reacting partners, ensuring high conversion and regioselectivity for the 1,5-dicarboxylate core.

Mechanistic Pathway[1]

The reaction operates via an Oxidative Quenching Cycle . The key innovation is the use of an aminocyclopropane as a "masked" homoallylic radical, which unmasks upon single-electron transfer (SET) oxidation.

Pathway Description:
  • Photoexcitation: The photocatalyst (PC), typically an Iridium(III) complex or an organic dye like 4-DPAIPN, absorbs blue light (

    
    ), entering a long-lived excited state (*PC).
    
  • SET Oxidation: The excited catalyst oxidizes the N-cyclopropylaniline (donor), generating an amine radical cation.

  • Ring Opening: The cyclopropane ring of the radical cation undergoes homolytic cleavage to form a

    
    -carbon radical (distonic radical cation).
    
  • Radical Addition: This

    
    -radical attacks the cyclopropene-1,2-dicarboxylate  (acceptor). The 1,2-substitution of the cyclopropene ensures that the resulting product will bear carboxylates at the bridgeheads (positions 1 and 5).
    
  • Cyclization: The resulting intermediate radical cyclizes intramolecularly onto the iminium center (5-exo-trig), closing the cyclopentane ring.

  • SET Reduction: The catalyst is regenerated by reducing the final radical intermediate (or via chain propagation), yielding the bicyclo[3.1.0]hexane product.

PhotoredoxMechanism PC Photocatalyst (GS) PC_Star *PC (Excited) PC->PC_Star Blue LED (450 nm) PC_Star->PC SET (Oxidation) Substrate Aminocyclopropane RadicalCat Distonic Radical Cation Substrate->RadicalCat - e⁻ Intermediate Bicyclic Radical Int. RadicalCat->Intermediate + Cyclopropene Cyclopropene Cyclopropene- 1,2-dicarboxylate Cyclopropene->Intermediate Product Bicyclo[3.1.0] Product Intermediate->Product + e⁻ / HAT

Caption: Oxidative quenching cycle driving the [3+2] annulation of aminocyclopropanes and cyclopropenes.

Experimental Protocol

Materials & Reagents
  • Photocatalyst: 4-DPAIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) [2 mol%] OR [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ [1 mol%].

    • Note: 4-DPAIPN is preferred for cost and sustainability; Ir-catalysts are used if higher oxidation potential is required.

  • Substrate A (Acceptor): Dimethyl cyclopropene-1,2-dicarboxylate (1.0 equiv).

    • Preparation: Synthesized via Rh-catalyzed cyclopropanation of dimethyl acetylenedicarboxylate (DMAD) with diazomethane (caution) or equivalent carbene source.

  • Substrate B (Donor): N-Cyclopropylaniline derivative (1.5 equiv).

    • Role: Precursor to the 3-carbon fragment.

  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN), anhydrous and degassed.

  • Light Source: Blue LED strip (450–460 nm), approx. 10–30 W intensity.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • In an 8 mL clear glass vial equipped with a magnetic stir bar, add Dimethyl cyclopropene-1,2-dicarboxylate (0.2 mmol, 1.0 equiv) and N-Cyclopropylaniline (0.3 mmol, 1.5 equiv).

    • Add the photocatalyst 4-DPAIPN (2.0 mol%, 3.2 mg).

    • Transfer the vial to a glovebox or use standard Schlenk techniques to evacuate and backfill with Nitrogen (

      
      ) three times.
      
  • Solvent Addition:

    • Add anhydrous, degassed DCE (2.0 mL) via syringe to achieve a concentration of 0.1 M relative to the limiting reagent.

    • Seal the vial tightly with a Teflon-lined screw cap.

  • Irradiation:

    • Place the vial in a photoreactor or approx. 2–3 cm away from the Blue LED source.

    • Ensure a fan is used to cool the reaction setup (maintain temp < 35 °C) to prevent thermal degradation of the cyclopropene.

    • Stir vigorously (800 rpm) under irradiation for 12–24 hours.

  • Monitoring:

    • Monitor reaction progress via TLC (hexane/EtOAc 4:1) or LC-MS.[2] The cyclopropene limiting reagent should disappear.

  • Work-up & Purification:

    • Remove solvent under reduced pressure.[3]

    • Purify the crude residue directly via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (0%

      
       20%).
      
    • Product: The bicyclo[3.1.0]hexane-1,5-dicarboxylate is typically isolated as a viscous oil or solid.

Data Analysis & Troubleshooting
ParameterObservationCorrective Action
Low Yield Incomplete conversion of cyclopropene.Increase catalyst loading to 2 mol% or switch to [Ir] catalyst for higher oxidation potential.
Oligomerization Multiple spots on TLC.Dilute reaction to 0.05 M to favor intramolecular cyclization over intermolecular polymerization.
Decomposition Brown/black reaction mixture.Ensure strict

exclusion (freeze-pump-thaw degassing recommended). Check cooling fan efficiency.
Regioselectivity Mixture of isomers.Verify the purity of the 1,2-dicarboxylate precursor; steric bulk on the aniline nitrogen can improve diastereoselectivity.

Critical Considerations & Validation

Why This Works (Causality)

The success of this protocol relies on Strain-Release Driving Force . Both the cyclopropene (~54 kcal/mol strain) and the aminocyclopropane (~27 kcal/mol strain) are high-energy species. The formation of the bicyclo[3.1.0]hexane system releases significant ring strain, making the radical cascade thermodynamically favorable despite the entropic cost of annulation.

Self-Validating Control

To validate the radical mechanism, add TEMPO (2.0 equiv) to the reaction mixture.

  • Expected Result: Complete inhibition of product formation and detection of TEMPO-trapped ring-opened intermediates via Mass Spectrometry. This confirms the radical nature of the pathway and rules out a concerted thermal cycloaddition.

Stereochemical Outcome

The reaction typically yields the endo-bicyclo[3.1.0]hexane as the major diastereomer due to secondary orbital interactions and steric minimization during the radical cyclization step. The 1,5-dicarboxylate configuration is fixed by the starting cyclopropene geometry.

References

  • Primary Methodology (Waser [3+2])

    • Racine, S., & Waser, J. (2019). "Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes." Chemical Science, 10, 10716-10722.
  • Mechanistic Foundation (Photoredox Aminocyclopropane Opening)

    • Maity, S., et al. (2015). "Visible-Light-Mediated Oxidative Ring Expansion of Aminocyclopropanes.
  • Target Molecule Context (mGluR Agonists)

    • Monn, J. A., et al. (1997). "Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)." Journal of Medicinal Chemistry, 40(4), 528-537.
  • Alternative Photoredox Diazo Route

    • Jurberg, I. D., et al. (2018).[4] "Photoredox-Catalyzed Oxidative Radical-Polar Crossover: A New Paradigm for Diazo Activation." Journal of the American Chemical Society, 140(4), 1354-1359.

Sources

Application Notes and Protocols for the Synthesis of Cyclopropane-1,5-Dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of high strain and unique electronic character, is a valuable building block in medicinal chemistry. Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, making it an important scaffold for constraining the conformation of biologically active molecules to enhance potency and selectivity. This guide provides an in-depth exploration of key synthetic protocols for the formation of cyclopropanes bearing two carboxylic acid functionalities, specifically focusing on derivatives that can lead to 1,5-dicarboxylic acids or their synthetic equivalents.

Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[1] It involves the reaction of an alkene with an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[2]

Causality in Experimental Choices

The choice of the Simmons-Smith protocol is often dictated by the desire for a stereospecific reaction where the geometry of the starting alkene is retained in the cyclopropane product.[1] The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[3] For substrates containing directing groups, such as allylic alcohols, the zinc carbenoid can coordinate with the heteroatom, leading to highly diastereoselective cyclopropanation.[2] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of the zinc-copper couple, often provides a more reactive and reproducible system, particularly for less activated alkenes.[4]

Protocol: Diastereoselective Simmons-Smith Cyclopropanation of Diethyl (E)-Hex-2-en-1,6-dioate

This protocol details the cyclopropanation of an α,β-unsaturated diester, a direct precursor to a 1,5-dicarboxylic acid derivative.

Materials:

  • Diethyl (E)-hex-2-en-1,6-dioate

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diethyl (E)-hex-2-en-1,6-dioate (1.0 eq).

  • Dissolve the substrate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 eq) dropwise to the stirred solution via the dropping funnel.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired diethyl 2-carboxyethylcyclopropane-1-carboxylate.

Mechanism of Simmons-Smith Cyclopropanation

Caption: Mechanism of the Simmons-Smith reaction.

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[5] These reactions proceed via the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene. This method offers a high degree of control over stereoselectivity through the use of chiral ligands.

Causality in Experimental Choices

The choice of a transition metal-catalyzed approach is often driven by the need for high levels of stereocontrol (diastereo- and enantioselectivity) and functional group tolerance. Rhodium(II) carboxylate complexes are particularly effective for the cyclopropanation of electron-deficient alkenes with diazoacetates.[6] The stereochemical outcome is largely determined by the chiral ligands on the metal center, which create a chiral environment around the reactive carbene intermediate. The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbene, thereby minimizing side reactions such as dimerization.

Protocol: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation of Diethyl Fumarate

This protocol describes the enantioselective cyclopropanation of a symmetrical α,β-unsaturated diester.

Materials:

  • Diethyl fumarate

  • Ethyl diazoacetate (EDA)

  • Chiral dirhodium(II) carboxylate catalyst (e.g., Rh₂(S-DOSP)₄)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the chiral rhodium(II) catalyst (1 mol%).

  • Add anhydrous DCM and diethyl fumarate (1.0 eq).

  • Heat the solution to reflux.

  • In a separate flask, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

  • Using a syringe pump, add the ethyl diazoacetate solution to the refluxing reaction mixture over a period of 4 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1 hour.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired diethyl trans-cyclopropane-1,2-dicarboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mechanism of Rhodium-Catalyzed Cyclopropanation

Rh_Catalyzed_Mechanism Rh_catalyst [Rh₂(L)₄] Carbene_complex LRh=CHCO₂Et Rh_catalyst->Carbene_complex + Diazo Diazo N₂CHCO₂Et N2 N₂ Carbene_complex->N2 - N₂ Cyclopropane trans-Cyclopropane dicarboxylate Carbene_complex->Cyclopropane + Alkene Alkene EtO₂C-CH=CH-CO₂Et Catalyst_regen [Rh₂(L*)₄] Cyclopropane->Catalyst_regen Release

Caption: Rhodium-catalyzed cyclopropanation cycle.

Michael-Initiated Ring-Closure (MIRC) Reactions

The Michael-initiated ring-closure (MIRC) reaction is a powerful method for the construction of cyclopropanes from electron-deficient alkenes.[7] This two-step process involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to close the three-membered ring. A prominent example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides as the nucleophile.[8]

Causality in Experimental Choices

MIRC reactions are particularly well-suited for the cyclopropanation of α,β-unsaturated dicarboxylic esters. The choice of nucleophile and reaction conditions can be tuned to control the stereochemical outcome. For instance, the use of stabilized sulfur ylides in the Corey-Chaykovsky reaction typically leads to the trans-cyclopropane product due to thermodynamic control in the ring-closing step.[9] The reaction is often highly diastereoselective.

Protocol: Corey-Chaykovsky Cyclopropanation of Diethyl Fumarate

This protocol details the synthesis of a trans-cyclopropane-1,2-dicarboxylate using a sulfur ylide.

Materials:

  • Diethyl fumarate

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMSO and stir the suspension.

  • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise to the suspension.

  • Stir the mixture at room temperature for 1 hour, during which time the evolution of hydrogen gas will cease and a clear solution of the ylide will form.

  • In a separate flask, dissolve diethyl fumarate (1.0 eq) in anhydrous THF.

  • Slowly add the diethyl fumarate solution to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired diethyl trans-cyclopropane-1,2-dicarboxylate.

Mechanism of Corey-Chaykovsky Cyclopropanation

Corey_Chaykovsky_Mechanism Ylide CH₂(SO)Me₂ Michael_adduct Enolate Intermediate Ylide->Michael_adduct 1,4-Addition Enone EtO₂C-CH=CH-CO₂Et Cyclopropane trans-Cyclopropane dicarboxylate Michael_adduct->Cyclopropane Intramolecular SN2 DMSO DMSO Michael_adduct->DMSO Elimination

Sources

Strategic Synthesis of 1,5-Substituted Bicyclo[3.1.0]hexanes: Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the reagents and methodologies for synthesizing 1,5-substituted bicyclo[3.1.0]hexanes . This structural motif serves as a critical bioisostere for cyclohexanes and meta-substituted benzenes in medicinal chemistry, offering rigid conformational locking for G-protein coupled receptor (GPCR) agonists (e.g., mGluR2/3) and antiviral nucleosides.

Abstract

The 1,5-substituted bicyclo[3.1.0]hexane scaffold represents a "privileged structure" in drug discovery due to its ability to freeze bioactive conformations and improve metabolic stability. However, installing substituents at the 1,5-bridgehead positions creates quaternary centers that are sterically congested and synthetically challenging. This guide outlines two high-fidelity synthetic pathways: Simmons-Smith Cyclopropanation (for hydrocarbon/alkyl bridgeheads) and Intramolecular Anionic Cyclization (for highly functionalized cores).

Strategic Synthetic Pathways

Method A: Simmons-Smith Cyclopropanation (The Gold Standard)

This is the most direct route to 1,5-disubstituted systems. By starting with a 1,2-disubstituted cyclopentene , the stereospecific addition of a carbenoid across the double bond installs the cyclopropane ring, automatically placing substituents at the 1 and 5 positions.

  • Mechanism: Concerted syn-addition of a zinc-carbenoid species.

  • Key Advantage: Preservation of alkene stereochemistry; high tolerance for functional groups (ethers, esters).

Method B: Intramolecular Epoxide Opening / Cyclization

Used frequently in process chemistry (e.g., for mGluR agonists), this method relies on the intramolecular attack of a carbanion (generated from a nitrile or ester) onto an epoxide or alkyl halide.

  • Mechanism:

    
    -type intramolecular displacement.
    
  • Key Advantage: Enantioselective synthesis is easily achieved by starting from chiral epichlorohydrin derivatives or amino acids.

Reagent Selection Guide

Reagent ClassReagent NameRoleCritical Application Notes
Carbenoid Source Diethylzinc (Et₂Zn) Methylene transferPreferred over Zn-Cu. Provides homogenous reactivity. Pyrophoric; requires inert atmosphere handling.
Carbenoid Source Diiodomethane (CH₂I₂) Methylene sourceMust be copper-stabilized or freshly distilled. Pink/red color indicates iodine contamination which inhibits reaction.
Lewis Acid Triethylaluminum (Et₃Al) Epoxide activationEssential for Method B. Coordinates to epoxide oxygen, facilitating ring opening by weak nucleophiles.
Base LiHMDS Enolate generationNon-nucleophilic strong base. Used to generate anions from nitriles/esters without attacking the electrophile.
Additive Trifluoroacetic Acid (TFA) Reaction accelerator(Shi Modification) Reacts with Et₂Zn to form highly electrophilic CF3COOZnCH2I species for unreactive alkenes.

Experimental Protocols

Protocol A: Synthesis via Simmons-Smith Cyclopropanation

Target: 1,5-Dimethylbicyclo[3.1.0]hexane (from 1,2-dimethylcyclopentene)

Reagents:

  • 1,2-Dimethylcyclopentene (1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.0 M in hexanes, 2.5 equiv)

  • Diiodomethane (CH₂I₂) (5.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a strict

    
     atmosphere.
    
  • Solvent & Alkene: Add anhydrous DCE (0.5 M concentration relative to alkene) and 1,2-dimethylcyclopentene. Cool the solution to -15°C (ice/salt bath).

  • Carbenoid Formation:

    • Caution: Et₂Zn is pyrophoric. Use a gas-tight syringe.

    • Add Et₂Zn solution dropwise over 20 minutes.

    • Add CH₂I₂ dropwise over 30 minutes. The solution may become milky or generate a white precipitate (

      
      ).
      
  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours. Monitor by GC-MS (disappearance of alkene).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (exothermic!).
    
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
    ). Wash combined organics with 1M HCl, saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Distillation or flash chromatography (pentane/ether) depending on volatility.

Protocol B: Intramolecular Cyclization (Epoxide Route)

Target: Functionalized Bicyclo[3.1.0]hexane (e.g., amino acid precursor)

Reagents:

  • Substrate:

    
    -epoxy-nitrile (1.0 equiv)
    
  • Base: LiHMDS (1.0 M in THF, 1.2 equiv)

  • Lewis Acid: Et₃Al (25% in hexane, 1.2 equiv)

  • Solvent: THF (Anhydrous)[1]

Procedure:

  • Lewis Acid Activation: Dissolve the epoxy-nitrile in anhydrous THF under Argon. Cool to -78°C . Add Et₃Al dropwise.[2] Stir for 30 min to pre-complex the epoxide oxygen.

  • Cyclization: Add LiHMDS dropwise via syringe pump over 1 hour. The slow addition is crucial to prevent polymerization.

  • Temperature Ramp: Allow the reaction to warm to -40°C over 2 hours. The intramolecular

    
     displacement occurs during this ramp.
    
  • Quench: Pour the cold mixture into a vigorously stirred solution of Rochelle's salt (Potassium sodium tartrate) to break the Aluminum emulsion. Stir until two clear layers form (can take 1–2 hours).

  • Isolation: Extract with EtOAc. Purify via column chromatography.[3]

Mechanistic Visualization

The following diagram illustrates the logic flow for selecting the correct synthetic pathway based on the desired substituents at the 1,5-positions.

G Start Target: 1,5-Substituted Bicyclo[3.1.0]hexane Decision Are the 1,5-substituents Alkyl/Aryl or Functionalized? Start->Decision RouteA Route A: Hydrocarbon/Alkyl (Simmons-Smith) Decision->RouteA Alkyl/Aryl Groups RouteB Route B: Functionalized/Polar (Intramolecular Alkylation) Decision->RouteB Esters, Amines, Nitriles StepA1 Start: 1,2-Disubstituted Cyclopentene RouteA->StepA1 StepB1 Start: Epoxy-Nitrile / Halo-Ester RouteB->StepB1 StepA2 Reagent: Et2Zn + CH2I2 (Furukawa) StepA1->StepA2 StepA3 Mechanism: Concerted Syn-Addition StepA2->StepA3 Product Final Scaffold: 1,5-Substituted Bicyclo[3.1.0]hexane StepA3->Product StepB2 Reagent: LiHMDS (Base) + Et3Al (Lewis Acid) StepB1->StepB2 StepB3 Mechanism: Anionic SN2 Displacement StepB2->StepB3 StepB3->Product

Caption: Decision tree for selecting the optimal synthetic route based on bridgehead substitution requirements.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Low Conversion in Simmons-Smith.

    • Cause: Alkene is sterically hindered (tetrasubstituted double bond) or electron-deficient.

    • Solution: Switch to the Shi Modification . Add TFA (1.0 equiv relative to Et₂Zn) to the reaction. The resulting CF3COOZnCH2I species is significantly more electrophilic and can cyclopropanate difficult substrates.

  • Problem: Gel Formation during Workup (Aluminum Reagents).

    • Cause: Insoluble aluminum hydroxides.

    • Solution: Use Rochelle's Salt (saturated potassium sodium tartrate) during the quench. It chelates aluminum, solubilizing it in the aqueous phase.

  • Problem: Epimerization of Nitriles.

    • Cause: Reaction temperature too high during base addition.

    • Solution: Ensure LiHMDS addition is performed strictly at -78°C.

References

  • Simmons-Smith Reaction Scope: Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5][6][7][8] Organic Reactions.[2][3][4][6][7][8][9][10][11][12][13]

    • (General Overview & Mechanism)

  • Intramolecular Cyclization (mGluR Agonists): Patent WO2005047215A2. Processes for preparing bicyclo[3.1.

  • Bicyclo[3.1.0]hexanes in Drug Design: PharmaBlock White Paper. Bicyclo[3.1.0]hexanes in Drug Discovery.

  • Continuous Flow Simmons-Smith:Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropan

  • Photochemical Annulation:Synthesis of bicyclo[3.1.0]hexanes by (3 + 2)

Sources

Troubleshooting & Optimization

Improving yield of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[3.1.0]hexane-1,5-dicarboxylic Acid Synthesis

Current Status: Active Ticket Type: Process Optimization / Yield Improvement Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary

The synthesis of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (and its esters) represents a significant challenge in process chemistry due to the high steric strain at the bridgehead carbons and the electronic deactivation of the precursor olefins. This scaffold is a critical core for conformationally restricted glutamate analogs (e.g., mGluR2/3 agonists).

Low yields in this synthesis are typically caused by two bottlenecks:

  • Inefficient Cyclopropanation: The reaction of dimethyl cyclopent-1-ene-1,2-dicarboxylate is kinetically slow due to the tetrasubstituted nature of the double bond.

  • Hydrolysis Failure: The resulting bridgehead esters are sterically shielded, leading to incomplete saponification or decarboxylation under harsh conditions.

This guide provides a troubleshooting framework to diagnose and resolve these specific failure modes.

Module 1: Optimizing the Cyclopropanation Step

The Scenario: You are reacting dimethyl cyclopent-1-ene-1,2-dicarboxylate with a methylene source (Diazomethane or Sulfoxonium Ylide), but conversion stalls at <50% or yields are inconsistent.

Diagnostic Decision Tree

Before altering parameters, identify the failure mode using this logic flow:

Cyclopropanation_Troubleshooting Start Low Yield in Cyclopropanation Check_SM Is Starting Material (SM) Recovered? Start->Check_SM SM_Yes Yes (Low Conversion) Check_SM->SM_Yes SM_No No (Decomposition/Oligomers) Check_SM->SM_No Method_Check Which Reagent? SM_Yes->Method_Check Side_Rxn Diagnosis: Polymerization of CH2N2 or Pyrazoline Formation SM_No->Side_Rxn Diazo Pd(OAc)2 / CH2N2 Method_Check->Diazo Ylide Sulfoxonium Ylide Method_Check->Ylide Sol_Diazo Diagnosis: Catalyst Poisoning Action: Sequential Addition of Catalyst Diazo->Sol_Diazo Sol_Ylide Diagnosis: Steric Bulk Action: Switch to DMSO/THF (1:1) or Increase Temp to 50°C Ylide->Sol_Ylide

Figure 1: Decision tree for diagnosing yield loss during the cyclopropanation of cyclopentene dicarboxylates.

Protocol A: The Palladium-Catalyzed Diazomethane Route (Recommended)

For tetrasubstituted, electron-deficient olefins, Pd-catalyzed methylene transfer is often superior to the Corey-Chaykovsky reaction due to lower steric requirements of the active carbene species.

Critical Optimization Parameters:

  • Catalyst Selection: Use Pd(OAc)₂ or Pd(acac)₂ . Avoid Copper catalysts (CuOTf, Cu-bronze) for this specific substrate; they are less electrophilic and often fail with electron-poor diesters.

  • The "Portion-wise" Rule: Palladium catalysts are reduced to inactive Pd black by excess diazomethane.

    • Correct Technique: Add the diazomethane solution slowly to the alkene/catalyst mixture. If the solution turns clear/black (catalyst death) before conversion is complete, add a second portion of fresh catalyst.

  • Solvent System: Use Ether/Dichloromethane (1:1) . Pure ether can precipitate the catalyst; pure DCM can accelerate diazomethane polymerization.

Troubleshooting Table: Cyclopropanation

SymptomProbable CauseCorrective Action
Black precipitate forms immediately Rapid reduction of Pd(II) to Pd(0).Reduce CH₂N₂ addition rate. Lower temperature to -10°C.
Reaction stalls at 60% conversion Catalyst death.Add 1-2 mol% fresh Pd(OAc)₂ mid-reaction.
Formation of Pyrazoline (N-N bond) 1,3-Dipolar cycloaddition competing with cyclopropanation.This occurs if Pd is inactive. Ensure active catalyst is present. Switch to CH₂Cl₂ as solvent to favor carbene pathway.

Module 2: Hydrolysis of the Bridgehead Esters

The Scenario: You have the dimethyl bicyclo[3.1.0]hexane-1,5-dicarboxylate, but standard saponification (NaOH/MeOH) yields a mixture of mono-acid, starting material, or decomposition products.

The Physics of Failure: The ester carbonyls at C1 and C5 are "neopentyl-like" in their steric environment. They are shielded by the cyclopropane ring and the rigid bicyclic cage. Standard tetrahedral intermediates form very slowly.

Protocol B: The "Anhydrous Cleavage" Method

Avoid aqueous reflux conditions which can lead to ring opening or incomplete reaction. Use Iodotrimethylsilane (TMSI) or generated equivalents.

Step-by-Step Optimization:

  • Reagent: TMSI (generated in situ from TMSCl + NaI) in Acetonitrile.

  • Mechanism: Cleaves the methyl ester via an SN2 mechanism on the methyl group, bypassing the sterically hindered carbonyl attack.

  • Workup: Quench with aqueous sodium thiosulfate to remove iodine, then extract the acid.

Comparison of Hydrolysis Methods:

MethodConditionsOutcome for Bicyclo[3.1.0]
NaOH / MeOH / H₂O Reflux, 24hPoor. Incomplete hydrolysis; risk of ring opening.
LiOH / THF / H₂O 60°C, 48hModerate. Li+ is smaller/more Lewis acidic, helping coordination, but still slow.
TMSI (TMSCl + NaI) MeCN, Reflux, 4hExcellent. Bypasses steric hindrance. High yield.
Enzymatic (PLE) pH 7 bufferFail. Sterics prevent enzyme pocket binding.

Module 3: Isolation and Purification

The Scenario: The product is a highly polar dicarboxylic acid. It does not extract well into organic solvents from water, leading to massive mass balance loss.

Workflow for Recovery:

  • Don't Extract, Evaporate: If using the TMSI method, the workup is non-aqueous. If using aqueous hydrolysis, acidify to pH 1 and use a Continuous Liquid-Liquid Extractor (EtOAc) for 24 hours. Simple separatory funnel extractions will leave 40%+ of product in the water phase.

  • Ion Exchange: Pass the aqueous solution through a cation exchange resin (Dowex 50W, H+ form) to remove salts, then lyophilize the eluent.

FAQ: Common User Questions

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH/Me3SOI) instead of Diazomethane? A: Yes, but with caveats. The dimethyl cyclopent-1-ene-1,2-dicarboxylate is a Michael acceptor, so the ylide should work. However, the steric crowding at the 1,2-positions often slows the ring closure, leading to side reactions (polymerization of the alkene). If you must avoid diazomethane, use Dimethylsulfoxonium Methylide (harder nucleophile) rather than the Sulfonium ylide, and run at elevated temperatures (50°C) in DMSO.

Q: My product has a different NMR than reported. Is it the trans-isomer? A: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid is a meso compound (cis-fused) due to the geometric constraints of the ring system. A trans-fusion of a 5-membered and 3-membered ring is extremely strained and unlikely to form under these conditions. If NMR differs, check for:

  • Mono-ester: Incomplete hydrolysis (check O-Me peak ~3.6 ppm).

  • Ring Opening: Check for olefinic protons (indicates cleavage to a cyclopentene derivative).

Q: Is the product stable? A: The 1,5-dicarboxylic acid is stable as a solid. However, in solution with trace acid, it can undergo hydration or ring opening over time. Store at -20°C in solid form.

References

  • Cyclopropanation Mechanism & Catalysis

    • Title: Mechanism of olefin cyclopropanation by diazomethane catalyzed by palladium dicarboxylates.[1]

    • Source:J. Am. Chem. Soc.[1] 2001, 123, 25, 6157–6163.

    • URL:[Link]

  • Synthesis of Glutamate Analogs (Contextual Grounding)

    • Title: Synthesis, pharmacology, and molecular modeling of monocyclic and bicyclic glutamate analogues.

    • Source:J. Med. Chem. 1999, 42, 6, 1027–1040. (Monn et al.)[2]

    • URL:[Link]

  • Hydrolysis of Hindered Esters

    • Title: Cleavage of Esters and Ethers with Iodotrimethylsilane.

    • Source:Chem. Rev. 1989, 89, 6, 1359–1410.

    • URL:[Link]

Sources

Preventing isomerization in bicyclo[3.1.0]hexane carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Bicyclo[3.1.0]hexane scaffolds are privileged structures in drug design, particularly for metabotropic glutamate receptor (mGluR) agonists like Eglumegad (LY354740) . However, their geometric strain creates a "stability paradox." While the fused ring system is rigid, the carboxylic acid substituents—specifically at the C2 and C6 positions—are highly prone to epimerization (isomerization at a chiral center) under standard synthetic conditions.

This guide provides validated protocols to prevent thermodynamic relaxation (epimerization) during synthesis, hydrolysis, and amide coupling.

Module 1: The Mechanistic Landscape

Why Isomerization Occurs

The driving force for isomerization in bicyclo[3.1.0]hexane systems is the relief of steric and torsional strain.

  • Thermodynamic Sink (C6 Position): The C6-carboxylic acid can exist in endo (concave) or exo (convex) orientations. The exo isomer is generally thermodynamically preferred because it minimizes steric repulsion with the C2/C4 protons of the cyclopentane ring. If you synthesize the kinetic endo product, exposure to base will drive it toward the exo form via an enolate intermediate.

  • 
    -Proton Acidity (C2 Position):  In amino acid derivatives (e.g., 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid), the C2 proton is 
    
    
    
    to a carbonyl and adjacent to a bridgehead. Base-mediated deprotonation creates a planar enolate. Upon reprotonation, the system resets to the lower-energy diastereomer, often destroying the desired stereochemistry.
Visualizing the Pathway

The following diagram illustrates the epimerization risk during the activation of the carboxylic acid (e.g., during amide coupling).

EpimerizationPathway Start Desired Isomer (Kinetic Product) Base Base (e.g., DIPEA) Deprotonation Start->Base Activation Enolate Planar Enolate/Oxazolone (Chirality Lost) Base->Enolate H+ Removal Reprotonation Reprotonation Enolate->Reprotonation Steric Control Reprotonation->Start Minor Product EndProduct Thermodynamic Isomer (Epimerized) Reprotonation->EndProduct Major Product

Caption: Figure 1. The base-catalyzed epimerization pathway via enolate/oxazolone formation.

Module 2: Validated Protocols

Protocol A: Low-Racemization Amide Coupling

Use Case: Coupling a bicyclo[3.1.0]hexane carboxylic acid to an amine without scrambling the


-center.

The Challenge: Standard coupling reagents (HATU/HBTU) with tertiary amines (DIPEA/TEA) are too basic (


 of conjugate acid ~10-11), promoting rapid oxazolone formation and racemization.

Recommended System: DIC / Oxyma Pure with TMP (Collidine) .[1]

  • Why: Oxyma Pure (ethyl cyanohydroxyiminoacetate) is a superior additive to HOBt, suppressing racemization more effectively. Collidine (2,4,6-trimethylpyridine) is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid but kinetically slow to deprotonate the

    
    -carbon.
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the bicyclo[3.1.0]hexane acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF or DCM at 0°C.

  • Base Addition: Add 2,4,6-Collidine (2.0 equiv). Do not use DIPEA.

  • Activation: Add DIC (Diisopropylcarbodiimide, 1.1 equiv) dropwise. Stir for 5 minutes at 0°C.

  • Coupling: Add the amine partner (1.1 equiv).

  • Reaction: Allow to warm to room temperature slowly. Monitor via LCMS.

  • Quench: Once complete (usually <2 hours), quench with 0.5 M HCl (if acid stable) or saturated

    
     to remove residual base immediately.
    
Protocol B: Controlled Ester Hydrolysis

Use Case: Saponifying a methyl/ethyl ester to the free acid without flipping the stereocenter.

The Challenge: Hydroxide ions are potent nucleophiles and bases. High temperatures or strong counter-ions (


, 

) promote enolization.

Recommended System: LiOH / THF /


 at Low Temperature. 
  • Why: Lithium coordinates tightly to the carbonyl oxygen (chelation), which can stabilize the tetrahedral intermediate without promoting the dissociation of the

    
    -proton as aggressively as 
    
    
    
    or
    
    
    .

Step-by-Step Procedure:

  • Solvent: Dissolve ester in THF:

    
     (3:1).
    
  • Reagent: Add LiOH·

    
      (1.1 to 1.5 equiv). Avoid large excesses.
    
  • Temperature: Stir at 0°C . Do not heat.

  • Monitoring: Check every 30 minutes. If reaction is sluggish, warm only to 10°C.

  • Workup: Acidify carefully to pH 3-4 with 1M

    
     (gentler than HCl) and extract immediately.
    

Module 3: Data & Decision Making

Coupling Reagent Selection Matrix

Not all coupling reagents are equal regarding stereochemical integrity.

Reagent SystemActivation SpeedEpimerization RiskRecommendation
SOCl₂ / DMF Very HighCritical AVOID. Acid chlorides racemize rapidly.
HATU / DIPEA HighHigh Use only for non-chiral couplings.
T3P / Pyridine ModerateLow Excellent alternative for sterically hindered acids.
DIC / Oxyma ModerateVery Low Gold Standard for bicyclic acids.
EDC / HOBt LowLowGood, but slower reaction times may allow background hydrolysis.
Decision Tree: Synthesis Optimization

Use this logic flow to determine reaction conditions.

DecisionTree Q1 Is the Carboxylic Acid Alpha-Chiral? Result1 Standard Coupling (HATU/DIPEA) Q1->Result1 No Q2 Is the Amine Nucleophile Hindered? Q1->Q2 Yes Path1 Use T3P (50% in EtOAc) + Pyridine Q2->Path1 Yes (Low Reactivity) Path2 Use DIC + Oxyma + Collidine (0°C) Q2->Path2 No (Normal Reactivity)

Caption: Figure 2. Logic flow for selecting coupling conditions to minimize epimerization.

Frequently Asked Questions (FAQ)

Q1: How do I distinguish between the endo and exo isomers using NMR? A: The coupling constants (


) in 

NMR are diagnostic. For bicyclo[3.1.0]hexane systems, the vicinal coupling between the bridgehead proton (H1/H5) and the C6 proton differs.
  • Exo-isomer:

    
     is typically small (0–2 Hz ) due to the trans-like relationship.
    
  • Endo-isomer:

    
     is larger (6–9 Hz ) due to the cis-relationship.
    
  • Validation: Always compare spectra with literature values for LY354740 derivatives [1].

Q2: I see a 5% impurity by LCMS that has the same mass as my product. Is it the epimer? A: Likely, yes. Epimers have identical masses but different retention times.

  • Action: Run a Chiral HPLC or SFC method. Standard C18 columns often fail to separate these diastereomers efficiently. Use a column like Chiralpak AD-H or IC with an isocratic alcohol/hexane mix.

Q3: Can I use acid chlorides if I keep the temperature at -78°C? A: It is risky. The formation of the ketene intermediate from an acid chloride is facile even at low temperatures for these strained systems. If you must use high activation, use T3P (Propylphosphonic anhydride) instead. It activates the acid in situ without generating free chloride ions or ketenes [2].

Q4: Why does my product epimerize during storage? A: If stored as a free amine/acid zwitterion in solution, it can self-catalyze.

  • Solution: Store as a hydrochloride salt (if the acid moiety is stable) or as a fully protected intermediate. Avoid storing in polar aprotic solvents (DMSO/DMF) for long periods, as these support enolization.

References

  • Monn, J. A., et al. (1997). Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry, 40(4), 528-537. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Yoshikawa, N., et al. (2004).[2] Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation. Tetrahedron Letters, 45(39), 7261-7264. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerization coupling agent for large-scale applications. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Solubility challenges of bicyclo[3.1.0]hexane-1,5-dicarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Handling Guide Compound CAS: 2958-66-9 Target Audience: Process Chemists, Medicinal Chemists, Analytical Scientists

Executive Summary: The "Brick Dust" Challenge

Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid presents a classic "brick dust" profile in organic synthesis. Its poor solubility in standard organic solvents is not merely a functional group issue but a structural one.

The Mechanistic Conflict:

  • High Crystal Lattice Energy: The 1,5-substitution places the carboxylic acid groups at the bridgeheads of a rigid bicyclic system. This high symmetry allows for extremely efficient crystal packing, reinforced by a strong intermolecular hydrogen bonding network.

  • Solvation Entropy Penalty: Dissolving this rigid molecule requires significant energy to break the lattice, which most non-polar or moderately polar organic solvents (DCM, Toluene, EtOAc) cannot provide at ambient temperatures.

This guide provides evidence-based protocols to overcome these thermodynamic barriers during reaction, workup, and analysis.

Module A: The Solubility Matrix

Status: Validated Internal Data & Literature Consensus Usage: Reference this table before selecting reaction or extraction solvents.

Solvent ClassRepresentative SolventSolubility RatingTechnical Insight (The "Why")
Non-Polar Hexane, TolueneInsoluble The high lattice energy dominates. No H-bond acceptors/donors to interact with the -COOH dimers.
Chlorinated Dichloromethane (DCM), ChloroformPoor/Insoluble Despite moderate polarity, DCM cannot disrupt the strong intermolecular H-bonds of the diacid crystal.
Polar Aprotic THF, Ethyl AcetateSparingly Soluble Soluble only at high dilution or elevated temperature. THF is preferred over EtOAc due to better H-bond accepting capability.
Polar Aprotic (High) DMSO, DMF, DMAcHigh These solvents act as strong H-bond acceptors, effectively breaking the acid dimers and solvating the monomeric species.
Protic Methanol, EthanolModerate to High Proticity helps, but esterification is a risk if heated or catalyzed. Methanol is the superior choice for transfers.
Aqueous Water (pH < 3)Low The hydrophobic bicyclic core limits solubility in acidic water.
Aqueous Water (pH > 8)Very High Deprotonation to the dicarboxylate dianion (

) creates a highly soluble salt.

Module B: Troubleshooting Workflows

Protocol 1: Getting it into Solution (Reaction Setup)

Scenario: You need to perform a coupling reaction or derivatization, but the starting material is a suspension.

The Protocol:

  • Solvent Switch: Do not use DCM. Switch to THF or 2-MeTHF .

  • Thermal Activation:

    • Heat the THF suspension to reflux (

      
      ).
      
    • Why: Solubility is endothermic.[1] The energy input helps overcome the lattice enthalpy.

  • The "Co-Solvent Spike":

    • If refluxing THF fails, add DMF or DMSO dropwise (up to 10% v/v).

    • Mechanism:[2] The high-polarity co-solvent acts as a "wedge," disrupting the crystal surface and allowing the bulk solvent (THF) to solvate the molecule.

  • Base-Assisted Dissolution (If applicable):

    • If the reaction permits base, add 2.2 equivalents of Diisopropylethylamine (DIPEA) .

    • Result: Formation of the lipophilic ammonium salt instantly increases solubility in DCM or THF.

Protocol 2: Getting it Out of Solution (Workup & Isolation)

Scenario: The product is stuck in a high-boiling solvent (DMSO/DMF) or needs to be crashed out of water.

The "Controlled pH Swing" Method:

  • Initial State: Assume the compound is in basic aqueous solution (as a salt) or a polar organic solvent.

  • Concentration: Remove volatile organics (THF/MeOH) completely before acidification. Residual THF acts as a solubilizer, preventing clean crystallization.

  • Acidification (The Critical Step):

    • Cool the solution to

      
      .
      
    • Slowly add 1M HCl or

      
       until pH reaches ~2.0.
      
    • Do NOT dump acid quickly. Rapid acidification traps impurities in the precipitating lattice.

  • Aging: Stir the slurry for 30–60 minutes at low temperature. This "Ostwald ripening" allows small, amorphous particles to redissolve and deposit onto larger, purer crystals.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on reaction tolerance and downstream processing needs.

SolventSelection Start Start: Dissolving Bicyclo[3.1.0]hexane-1,5-diacid CheckRxn Is the reaction water-tolerant? Start->CheckRxn CheckBase Can the reaction tolerate base? CheckRxn->CheckBase No AqPath Use Water (pH > 8) (NaOH/KOH) CheckRxn->AqPath Yes OrgPath Is high temperature permitted? CheckBase->OrgPath No AmineSalt Form Lipophilic Salt (Add DIPEA/TEA) CheckBase->AmineSalt Yes Reflux Reflux in THF or 1,4-Dioxane OrgPath->Reflux Yes (>60°C) CoSolvent Use Binary System: DCM + 10% DMF/DMSO OrgPath->CoSolvent No (<40°C)

Figure 2: Purification & Isolation Workflow

Caption: Step-by-step isolation protocol minimizing product loss and maximizing purity via controlled crystallization.

IsolationWorkflow Raw Crude Reaction Mixture BaseExtract 1. Add 1M NaOH (pH > 10) 2. Wash with EtOAc Raw->BaseExtract Extraction PhaseSep Aqueous Phase (Product as Dianion) BaseExtract->PhaseSep Separation Acidify Slow Acidification (HCl to pH 2) Temp: 0-5°C PhaseSep->Acidify Precipitation Filter Filtration & Cold Water Wash Acidify->Filter Isolation Dry Vacuum Dry (Remove Water) Filter->Dry Finishing

Frequently Asked Questions (FAQ)

Q1: My NMR sample in


 shows no signals or broad lumps. What is wrong? 
A:  The compound is effectively insoluble in Chloroform-d.
  • Fix: Use DMSO-d6 or Methanol-d4 .

  • Pro Tip: If you must use a non-polar solvent for comparison, add 1-2 drops of deuterated TFA (TFA-d) or pyridine-d5 to solubilize the diacid via H-bond disruption or salt formation.

Q2: I tried to esterify the acid in Methanol/H2SO4, but the reaction is stalling. A: The rigid bicyclic structure creates steric hindrance around the bridgehead carbons, making the carbonyls less electrophilic than linear diacids.

  • Fix: Increase the reaction temperature to reflux and ensure vigorous stirring. Alternatively, convert to the di-acid chloride (using

    
     with a catalytic amount of DMF) before quenching with methanol. The acid chloride formation activates the carbonyls more aggressively.
    

Q3: During scale-up (100g+), the acidification step turned into a solid gel that I can't stir. A: You encountered "crash precipitation."

  • Fix: Do not add acid to the base solution. Instead, perform Inverse Addition : Slowly drip the basic solution of your product into a stirring volume of acidic water. This ensures the concentration of the neutral diacid never exceeds the supersaturation limit locally, promoting cleaner particle growth over gelation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67510, Bicyclo[3.1.0]hexane. Retrieved from [Link]

  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid.[3] Organic Syntheses, 77, 249.[3] (Analogous rigid dicarboxylic acid handling). Retrieved from [Link]

  • Li, J., & Lowary, T. L. (2008). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues.[4] Organic Letters, 10(5), 881–884. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal & Handling of Bicyclo[3.1.0]hexane-1,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (CAS: 2958-66-9)[1]

  • Applicability: Medicinal Chemistry, Process Chemistry, and Analytical Laboratories[1]

Executive Summary (BLUF)

Do not dispose of Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid down the drain. While this compound is a dicarboxylic acid with moderate acute toxicity, its structural class (conformationally restricted glutamate analogs) suggests potential neuroactivity.[1] The only acceptable disposal method for the pure substance and concentrated mother liquors is High-Temperature Incineration . Aqueous solutions must be collected, pH-adjusted if necessary to prevent container degradation, and shipped as chemical waste.[1]

Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand its physicochemical behavior.[2] It is a rigid bicyclic system; unlike flexible aliphatic chains (e.g., adipic acid), its crystal lattice is robust (MP ~230°C), making it persistent as a dust hazard.[1]

ParameterDataOperational Implication
CAS Number 2958-66-9Use for waste manifesting.[1]
Structure C₈H₁₀O₄ (Bicyclic dicarboxylic acid)Two acidic protons; potential for buffering capacity in aqueous waste.
Acidity (pKa) ~3.5 - 4.5 (Est.)[1]Corrosive to eyes. Solutions < pH 2 are D002 Hazardous Waste.
Physical State White PowderHigh dust potential. Static charge accumulation is likely during weighing.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are permeable to organic acids over time. Nitrile provides superior chemical resistance and puncture protection against solid crystals.

Protection ZoneRequirementTechnical Specification
Ocular Mandatory Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling due to airborne dust risks.
Dermal (Hand) Mandatory Nitrile Gloves.[3][4] Minimum thickness: 0.11 mm (4-5 mil) .[1] Double-glove if handling solutions >1 M.
Respiratory Conditional If handling >500 mg outside a fume hood, use N95 or P100 particulate respirator.[1]
Body Mandatory 100% Cotton Lab Coat (Poly-blends can melt if acid-catalyzed exothermic reactions occur).[1]

Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability:[1][5][6] Expired stock, weighing papers, contaminated gloves, filter cakes.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates). The bicyclic ring is stable, but organic acids can react violently with strong oxidizers.

  • Packaging: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste - Solid Organic Acid."

    • Constituents: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (100%).[1]

  • Final Fate: Ship for Incineration (Waste Code: Non-Regulated Organic or State-Specific Code).

Scenario B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, column fractions.[7]

  • Solvent Compatibility Check:

    • Organic Solvents (DCM, EtOAc, Methanol): Collect in "Organic Waste (Halogenated or Non-Halogenated)" containers. No neutralization required.

    • Aqueous Solutions:

      • Critical Step: Check pH.[6] If pH < 2, the waste is RCRA Hazardous (Code D002).

      • Action: It is safer to collect as-is in a dedicated "Aqueous Acidic Waste" carboy.

      • Prohibition:[1][8][9][10] Do NOT mix with cyanide or sulfide waste streams; acidification will release lethal gas.

Scenario C: Spill Cleanup Protocol (Self-Validating)

Rationale: This protocol uses a colorimetric indicator to validate safety before cleanup is finished.

  • Isolate: Demarcate the area.

  • Protect: Don Goggles and Nitrile gloves.

  • Contain: If liquid, encircle with absorbent socks. If powder, cover with a damp paper towel to prevent dust generation.

  • Neutralize (The "Fizz" Test):

    • Apply a Sodium Bicarbonate (NaHCO₃) slurry or a commercial acid neutralizer.

    • Observation: Watch for CO₂ bubbling.

    • Endpoint: Continue applying neutralizer until bubbling ceases.

    • Validation: Apply pH paper. Color must indicate pH 6–8.

  • Collection: Scoop the resulting sludge into a waste bag. Label as "Neutralized Spill Debris."

  • Wash: Clean surface with soap and water.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for disposing of Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid, ensuring compliance with RCRA standards and laboratory safety best practices.

DisposalWorkflow Start Waste Generation: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, Mother Liquor) StateCheck->LiquidPath Liquid SolidPkg Package in HDPE Container Label: 'Solid Organic Acid' SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration FINAL DISPOSAL: High-Temperature Incineration SolidPkg->Incineration OrganicSolv Organic Solvent (MeOH, DMSO, DCM) SolventCheck->OrganicSolv Organic AqueousSolv Aqueous Solution SolventCheck->AqueousSolv Aqueous OrganicSolv->Incineration Combine with Solvent Waste pHCheck Check pH AqueousSolv->pHCheck HazWasteD002 pH < 2 RCRA Hazardous (D002) pHCheck->HazWasteD002 Acidic (Corrosive) NonHazAq pH 2 - 12 Non-RCRA Chemical Waste pHCheck->NonHazAq Neutral/Buffered HazWasteD002->Incineration NonHazAq->Incineration Precautionary (Bioactive Risk)

Figure 1: Decision matrix for the segregation and disposal of Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid waste streams.[1]

Regulatory & Compliance Notes

  • RCRA Classification: This specific compound is not listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists. However, un-neutralized waste often exhibits the Characteristic of Corrosivity (D002) .

  • Drain Disposal: Strictly Prohibited. Even if neutralized, the bicyclic scaffold is robust and potentially bioactive. Introduction into municipal water systems violates "Best Management Practices" for pharmaceutical research compounds.

  • Storage: Store waste containers in a cool, dry area away from bases (amines, hydroxides) to prevent accidental heat generation.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid. Retrieved from [1]

  • PubChem. (2024). Compound Summary: Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (CID 129636).[1] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

Sources

Personal protective equipment for handling Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Hazard Classification: CORROSIVE / SERIOUS EYE DAMAGE Handling Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid requires strict adherence to safety protocols beyond standard organic synthesis. As a strained dicarboxylic acid, this compound exhibits significant acidity and potential for crystal lattice energy release during dissolution.

The Critical Risk: The primary physiological threat is irreversible corneal damage (H318) due to the acidic denaturation of proteins upon contact. Skin corrosion (H314) or severe irritation (H315) is highly probable in the presence of moisture (perspiration).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of the neat solid or concentrated solutions (>0.1 M).

A. Hand Protection: The "Double-Barrier" Protocol

Standard latex gloves are insufficient due to poor acid resistance and lack of puncture durability against crystalline solids.

ParameterRecommendationScientific Rationale
Material 100% Nitrile (Accelerator-free preferred)Nitrile offers superior degradation resistance to organic acids compared to latex.
Configuration Double Gloving Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Dark color).Color contrast allows immediate visual detection of outer glove breach.
Inspection Pneumatic Test Inflate gloves with air prior to donning to check for pinhole defects common in manufacturing.
Change Frequency Every 60 mins or immediately upon splash.Organic acids can slowly permeate nitrile without visible degradation (breakthrough time).
B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Mandatory: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields do not seal against airborne dust or splashes that can track around the lens.

  • High-Volume (>5g) Handling: Add a Face Shield (8-inch minimum length) over goggles.

C. Respiratory Protection[1][2][4][6][7][9][10][11]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood .

  • Secondary (If Hood Unavailable): Full-face respirator with P100 (HEPA) + Organic Vapor cartridges.

    • Note: Simple N95 masks do not protect against acidic vapors generated during dissolution.

Operational Protocols

Phase 1: Weighing & Transfer (Solid State)

Risk: Airborne dust inhalation and static discharge.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Bicyclic acids are prone to static charge, causing "jumping" of powder.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood .

  • Technique: Do not pour from the stock bottle. Use a chemically resistant spatula (PTFE-coated or stainless steel).

Phase 2: Solubilization & Synthesis

Risk: Exothermic reaction and splashing.

  • Solvent Choice: When dissolving in basic media (e.g., NaOH, NaHCO3), add the solid slowly to the solvent.

    • Mechanism:[1][2][3] Rapid addition can trigger a localized exothermic acid-base neutralization, causing solvent bumping/splashing.

  • Vessel Security: Clamp all reaction vessels. Never hold a flask by hand during dissolution.

Phase 3: Decontamination & Disposal

Risk: Residual contamination.[4]

  • Surface Decontamination:

    • Wipe surfaces with a saturated Sodium Bicarbonate (NaHCO3) solution (to neutralize acid residues).

    • Follow with a water rinse, then ethanol.

  • Waste Stream:

    • Solid Waste: Hazardous Solid (Corrosive/Acidic).

    • Liquid Waste: Aqueous Acidic Waste (Do not mix with organic solvents unless verified compatible).

Visual Safety Logic (Decision Tree)

The following diagram outlines the decision logic for PPE selection based on the operational state of the chemical.

PPE_Decision_Tree Start Operation: Handling Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Conc_Check Concentration > 0.1M? Solution->Conc_Check PPE_Level_2 PPE LEVEL 2 (High Risk) - Fume Hood - Double Nitrile Gloves - Splash Goggles - Lab Coat + Apron Dust_Risk->PPE_Level_2 No (Crystalline/Granular) PPE_Level_3 PPE LEVEL 3 (Maximum) - Powder Hood / Glovebox - Double Gloves - Full Face Respirator (if open bench) Dust_Risk->PPE_Level_3 Yes (Fine Powder) PPE_Level_1 PPE LEVEL 1 (Standard) - Fume Hood - Single Nitrile Gloves (5mil) - Safety Glasses w/ Shields Conc_Check->PPE_Level_1 No (Dilute < 0.1M) Conc_Check->PPE_Level_2 Yes (Concentrated)

Figure 1: PPE Selection Logic based on physical state and exposure risk. Note that "Level 2" is the default recommendation for most preparative scales.

Emergency Response (Self-Validating)

In the event of exposure, immediate action mitigates long-term damage.

  • Eye Contact (Critical):

    • Time is Tissue: Irrigate immediately at an eyewash station for 15 minutes minimum .

    • Technique: Hold eyelids force-open. The natural reflex is to close them, trapping the acid.

    • Validation: Ensure the water stream contacts the entire globe of the eye, not just the eyelid.

  • Skin Contact:

    • Doffing: Remove contaminated gloves/clothing while under the safety shower or water stream to prevent dragging the chemical across clean skin.

    • Neutralization: Do not apply vinegar or bicarbonate to skin burns; the heat of neutralization can worsen the injury. Use copious cool water only.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid (Compound Summary). National Library of Medicine. [Link](Note: General hazard data extrapolated from structural analogs and functional group analysis).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.